4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate
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Overview
Description
4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction conditions often require refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the oxadiazole ring .
Scientific Research Applications
4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, it may inhibit certain enzymes or receptors involved in cell proliferation and survival. The compound can bind to these targets, leading to the disruption of critical cellular pathways and ultimately inducing cell death .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different regioisomeric properties.
1,2,5-Oxadiazole: A less common isomer with distinct chemical behavior.
1,3,4-Thiadiazole: A sulfur-containing analog with similar structural features but different reactivity.
Uniqueness
4-(1,3,4-Oxadiazol-2-yl)phenyl morpholine-4-carboxylate is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c17-13(16-5-7-18-8-6-16)20-11-3-1-10(2-4-11)12-15-14-9-19-12/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOHTQAYXWBHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC=C(C=C2)C3=NN=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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